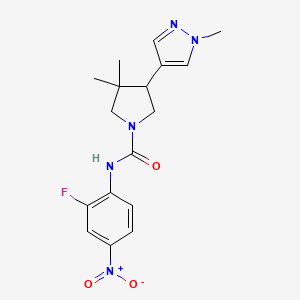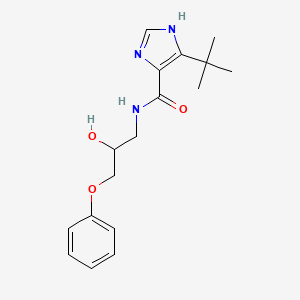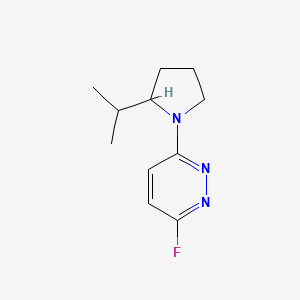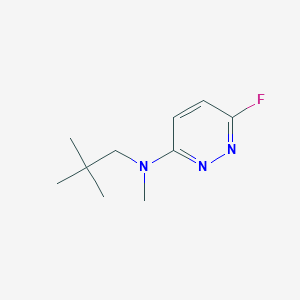![molecular formula C17H13F4N3OS B7436696 N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline](/img/structure/B7436696.png)
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development.
Mecanismo De Acción
The mechanism of action of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that contribute to the development of cancer and other diseases. Additionally, it has been found to interact with certain receptors in the brain, leading to potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline exhibits potent biochemical and physiological effects. It has been found to induce cell death in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. Additionally, it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline is its potent inhibitory activity against specific enzymes and receptors, making it a valuable tool for studying these targets in vitro and in vivo. Additionally, its low toxicity and high purity make it a reliable compound for use in lab experiments. However, one limitation is its relatively high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for the study of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline. One direction is the development of more efficient synthesis methods to reduce the cost of production. Additionally, further research is needed to fully elucidate its mechanism of action and potential applications in medicine and drug development. Other future directions include the exploration of its potential as a diagnostic tool and the development of derivatives with improved potency and selectivity.
Conclusion:
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline is a promising compound with potential applications in medicine and drug development. Its potent inhibitory activity against specific enzymes and receptors, low toxicity, and high purity make it a valuable tool for studying these targets in vitro and in vivo. Further research is needed to fully elucidate its mechanism of action and potential applications, as well as to explore its potential as a diagnostic tool and the development of derivatives with improved potency and selectivity.
Métodos De Síntesis
The synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline involves the reaction of 3-fluoro-4-iodoaniline with imidazole in the presence of a palladium catalyst. The resulting intermediate is then reacted with trifluoromethylsulfinyl chloride to yield the final product. This method has been optimized to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline has been extensively studied for its potential applications in medicine and drug development. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4N3OS/c18-15-9-12(1-6-16(15)24-8-7-22-11-24)10-23-13-2-4-14(5-3-13)26(25)17(19,20)21/h1-9,11,23H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJLXJMGGAPLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CC(=C(C=C2)N3C=CN=C3)F)S(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B7436613.png)

![N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine](/img/structure/B7436626.png)
![N-[2-(2-aminoethoxy)ethyl]-N-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B7436633.png)
![N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxamide](/img/structure/B7436639.png)
![1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7436646.png)
![2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid](/img/structure/B7436652.png)

![N-[1-(2-chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-6-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7436667.png)


![N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine](/img/structure/B7436704.png)
![ethyl 3-[[2-methyl-5-(trifluoromethyl)pyridine-3-carbonyl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B7436708.png)
![Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate](/img/structure/B7436713.png)